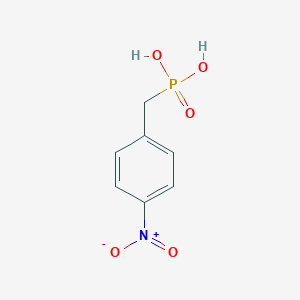
(4-硝基苄基)-膦酸
描述
(4-Nitro-benzyl)-phosphonic acid is a chemical compound that has garnered interest due to its unique structure and properties. It has been studied extensively for its potential applications and fundamental chemical behavior.
Synthesis Analysis
The synthesis of (4-Nitro-benzyl)-phosphonic acid involves several steps that have been documented in scientific literature. Boduszek and Halama (1998) explored the cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide, revealing insights into its chemical synthesis and transformations (Boduszek & Halama, 1998).
Molecular Structure Analysis
Wilk et al. (2014) conducted a comprehensive study on the crystal structure of 4-Nitrobenzylphosphonic acid, utilizing vibrational spectroscopy and single-crystal X-ray diffraction. Their findings highlight the compound's helical chains and the importance of hydrogen bonds in its structure (Wilk et al., 2014).
Chemical Reactions and Properties
Sánchez-Moreno et al. (2003) detailed the acid-base properties of related phosphonate compounds, providing insight into (4-Nitro-benzyl)-phosphonic acid's chemical behavior and interactions, particularly highlighting the potential for intramolecular hydrogen bonding (Sánchez-Moreno et al., 2003).
Physical Properties Analysis
The physical properties of (4-Nitro-benzyl)-phosphonic acid have been analyzed through various studies, with an emphasis on crystal structure, hydrogen bonding, and stability analyses. For instance, Garczarek et al. (2013) synthesized and characterized multifunctional phosphonic acids, shedding light on their crystalline structures and physical behaviors (Garczarek et al., 2013).
Chemical Properties Analysis
Montalti et al. (2000) explored the luminescent properties of ruthenium(II) bipyridyl-phosphonic acid complexes, indicating the potential of (4-Nitro-benzyl)-phosphonic acid in forming complexes with significant photophysical behavior (Montalti et al., 2000).
科学研究应用
合成和结构分析:
- 合成和晶体结构:(Wilk 等人,2014) 阐述了 4-硝基苄基膦酸的合成和结构表征。他们利用振动光谱和 X 射线衍射进行结构分析,将其分子间相互作用与其羧酸类似物进行了比较。
化学反应和衍生物:
- 合成方法:(Consiglio 等人,2000) 探索了苯基膦酸与卤代硝基苯的缩合,产生了高产率的衍生物,包括与 4-硝基苄基膦酸相关的衍生物。
- C-P 键断裂:(Boduszek 和 Halama,1998) 研究了 4-硝基苄基(α-氨基)膦酸在氢氧化钠水溶液中的断裂,提供了对分子内氧化还原反应的见解。
生物和医学应用:
- 酶抑制研究:(Halford 等人,1969) 研究了 4-硝基苄基膦酸酯如何作为大肠杆菌碱性磷酸酶的竞争性抑制剂,为理解酶机制提供了有价值的信息。
- 抗肿瘤活性:(Ćurić 等人,1996) 研究了与 4-硝基苄基膦酸衍生物的钯 (II) 配合物,测试了它们对肿瘤细胞系的体外细胞抑制活性。
材料科学和催化:
- 络合物形成:(Schull 等人,1996) 描述了含有 4-硝基苄基膦酸衍生物的钯 (II) 和铂 (II) 配合物的合成和表征,探讨了它们在催化中的潜力。
安全和危害
未来方向
Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Therefore, efficient preparative routes to phosphonic acid derivatives are a subject of continuing interest in synthetic chemistry .
属性
IUPAC Name |
(4-nitrophenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNXRFYRXBFQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409218 | |
| Record name | (4-Nitro-benzyl)-phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitro-benzyl)-phosphonic acid | |
CAS RN |
1205-62-5 | |
| Record name | (4-Nitro-benzyl)-phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1205-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


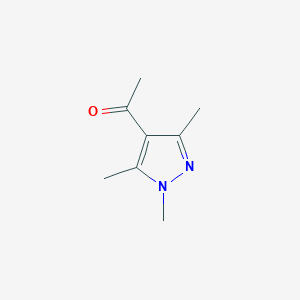
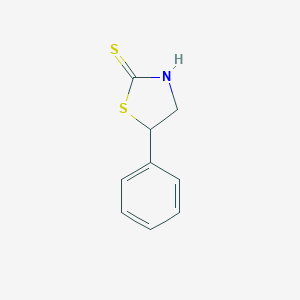
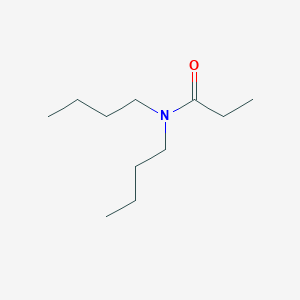
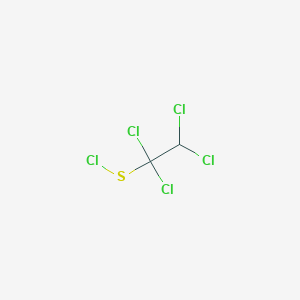
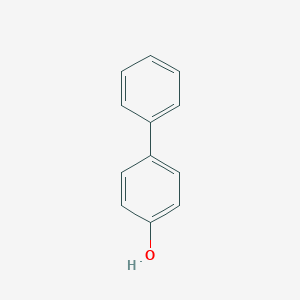
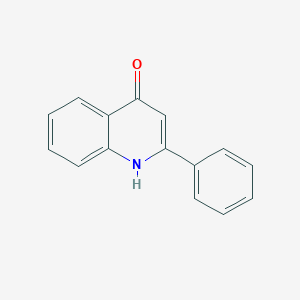
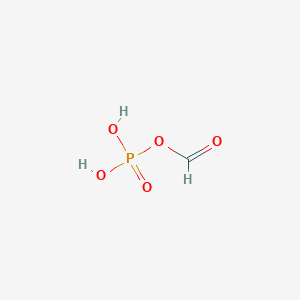
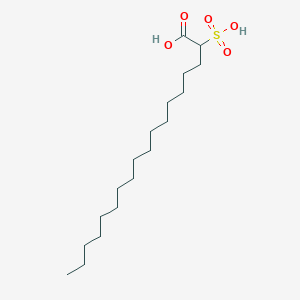
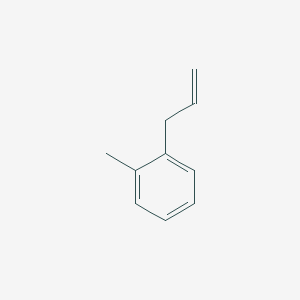
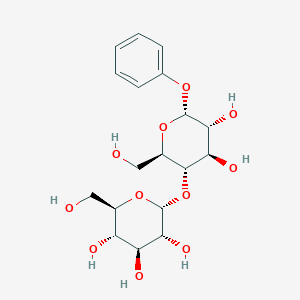
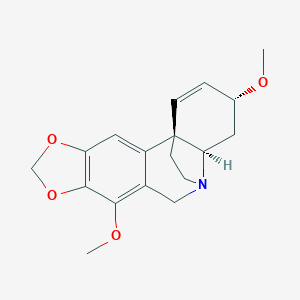
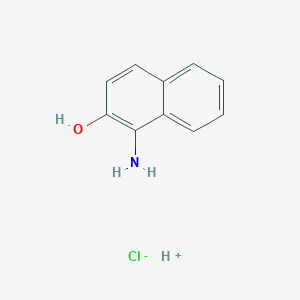
![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)